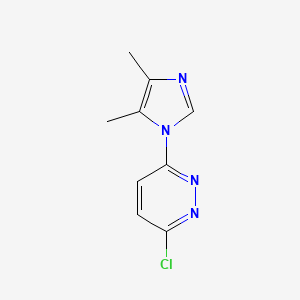

3-cloro-6-(4,5-dimetil-1H-imidazol-1-il)piridazina

Descripción general

Descripción

3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a chemical compound with the molecular formula C8H7ClN4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine, was first synthesized from glyoxal and ammonia . Recent advances in the synthesis of imidazole derivatives involve regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine can be analyzed using density functional theory (DFT/B3LYP) methods and TZVP basis sets . This allows for the calculation of molecular geometry, vibrational frequencies, and absorption spectra .Chemical Reactions Analysis

Imidazole derivatives, such as 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine, are known for their broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .Aplicaciones Científicas De Investigación

Potencial terapéutico

El imidazol se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamebiana, antihelmíntica, antifúngica y ulcerogénica .

Actividad antimicrobiana

Algunos compuestos sintetizados que contienen imidazol se han evaluado por su actividad antimicrobiana contra E. coli que representa bacterias Gram-negativas, S. aureus que representa bacterias Gram-positivas y C. albicans que representa hongos .

Potencial antitumoral

Se han sintetizado y evaluado derivados del imidazol para el potencial antitumoral contra diferentes líneas celulares .

Aplicaciones cotidianas

Los heterociclos de imidazol son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Síntesis de imidazoles sustituidos

Se han logrado avances recientes en la síntesis regiocontrolada de imidazoles sustituidos .

Desarrollo de nuevos medicamentos

Muchos medicamentos disponibles en el mercado contienen el anillo 1, 3-diazol, como clemizol (agente antihistamínico), etonitazeno (analgésico), enviroxime (antiviral), astemizol (agente antihistamínico), omeprazol, pantoprazol (antiúlcera), tiabendazol (antihelmíntico), nocodazol (antinematodal), metronidazol, nitroso-imidazol (bactericida), megazol (tripanocida), azatioprina (antiartritis reumatoide), dacarbazina (enfermedad de Hodgkin), tinidazol, ornidazol (antiprotozoario y antibacteriano), etc .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as 3-chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities . They can interact with various biological targets, leading to different effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria, while others can reduce inflammation or prevent the growth of tumors .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

Imidazole is a highly soluble compound , which suggests that 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine may also be highly soluble and could have good bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Action Environment

It is known that the efficacy and stability of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

3-chloro-6-(4,5-dimethylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-7(2)14(5-11-6)9-4-3-8(10)12-13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBIDCXRYXNUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)

![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)

![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)